![molecular formula C17H14ClN3O3 B2469514 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide CAS No. 874139-00-1](/img/structure/B2469514.png)
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Oxadiazole derivatives are known to exhibit a wide range of biological activities and are used in medicinal chemistry .
Synthesis Analysis
While specific synthesis information for this compound was not found, similar compounds such as N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) substituted amide have been synthesized . The synthesis of these compounds often involves several steps, including esterification, hydrazination, salt formation, and cyclization .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . For instance, the structure of 2,5-Bis (4-chlorophenyl)-1,3,4-Oxadiazole was found to exhibit C–H…N intermolecular interactions and is stabilized by π–π interactions between the oxadiazole and phenyl rings .Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide and related derivatives have been explored for their potential in various fields of scientific research. These compounds are synthesized through a series of chemical reactions starting from basic raw materials. The focus of research has largely been on their bioactivity, including inhibitory effects on enzymes like α-glucosidase, potential anticancer properties, and interactions with proteins such as Collapsin Response Mediator Protein 1 (CRMP 1) in the context of small lung cancer. Molecular docking studies support the bioactivity findings, suggesting these compounds as promising drug leads or therapeutic agents (Iftikhar et al., 2019).
Pharmacological Evaluations
Further pharmacological evaluations of 1,3,4-oxadiazole derivatives have revealed their potential as CRMP 1 inhibitors, which could be significant in the treatment of small lung cancer. These studies emphasize the synthesis and characterization of novel compounds, highlighting their inhibitory activities and paving the way for new therapeutic approaches (Panchal et al., 2020).
Enzyme Inhibition and Biological Screening
A series of synthesized compounds demonstrated considerable activity against enzymes like acetylcholinesterase and lipoxygenase, indicating their potential in treating conditions associated with enzyme dysfunction. These findings are supported by comprehensive structural determinations and biological screenings, suggesting the therapeutic applicability of these compounds in enzyme-related disorders (Rehman et al., 2013).
Photochemical and Thermochemical Properties
Some derivatives have been studied for their photochemical and thermochemical properties, indicating their potential application in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. This research opens new avenues for the application of these compounds in renewable energy technologies (Mary et al., 2020).
Insecticidal Potential
Investigations into the insecticidal efficacy of phenoxyacetamide derivatives against pests like the cotton leafworm have shown promising results, indicating the potential use of these compounds in agricultural pest management. This line of research contributes to the development of new, effective insecticides for crop protection (Rashid et al., 2021).
Zukünftige Richtungen
While specific future directions for this compound were not found, research into similar compounds has focused on exploring their potential as antimicrobial and anticancer agents . Further studies could involve in-depth exploration of the compound’s biological activities and potential applications in medicine.
Eigenschaften
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-11-4-2-3-5-14(11)23-10-15(22)19-17-16(20-24-21-17)12-6-8-13(18)9-7-12/h2-9H,10H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFZECNTNBXRSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NON=C2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine](/img/structure/B2469432.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2469434.png)
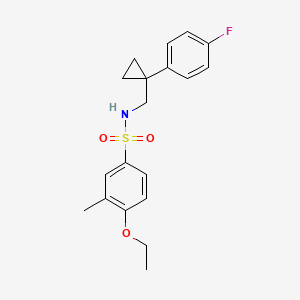
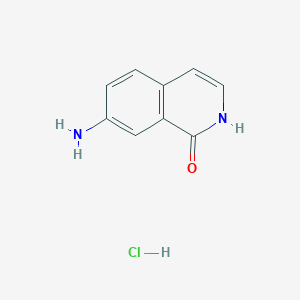
![Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2469437.png)
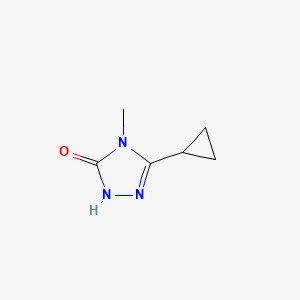

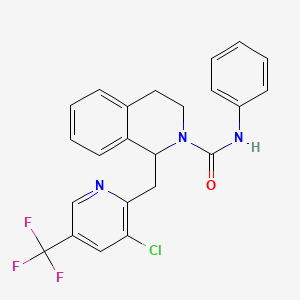
![2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2469447.png)
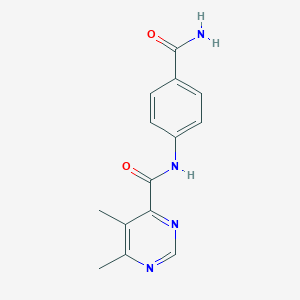
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pyrrolidine-2-carboxamide](/img/structure/B2469449.png)
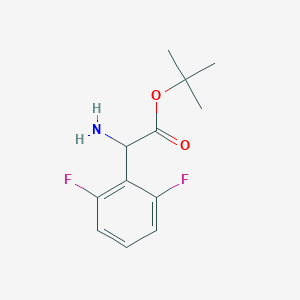
![N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2469454.png)